molecular formula C16H21N3O2 B2892115 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide CAS No. 2034390-44-6

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2892115
CAS No.: 2034390-44-6
M. Wt: 287.363
InChI Key: YIJVCBOXBCMUEI-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound designed for chemical and pharmaceutical research applications. Its molecular structure features a meta-methyl substituted phenylacetamide core linked to an imidazole ring via a polyether chain. The presence of the imidazole moiety is of significant interest in medicinal chemistry, as this heterocycle is a common pharmacophore found in molecules that interact with biological systems, including various enzymes and receptors . The flexible ethylene glycol linker may influence the compound's solubility and pharmacokinetic properties. This compound is provided for research purposes to investigate its potential biological activity, physicochemical properties, or as a building block in synthetic chemistry. Researchers exploring novel ligands for histaminergic or other regulatory pathways may find this structural motif valuable. This product is intended for laboratory research by trained professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-14-3-2-4-15(11-14)12-16(20)18-6-9-21-10-8-19-7-5-17-13-19/h2-5,7,11,13H,6,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVCBOXBCMUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Ethoxyethyl Chain: The imidazole ring is then reacted with 2-chloroethanol under basic conditions to introduce the ethoxyethyl chain.

    Formation of the Tolylacetamide Group: The final step involves the acylation of the ethoxyethyl-imidazole intermediate with m-tolylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the ethoxyethyl chain can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide depends on its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The ethoxyethyl chain and tolylacetamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Benzimidazole-Based Analogues

Benzimidazole derivatives, such as 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) , share structural similarities but replace the imidazole with a benzimidazole core (). Key differences include:

  • Activity : Benzimidazoles often exhibit enhanced antimicrobial and anticancer activity due to increased planarity and π-π stacking with biological targets. For example, W1 showed MIC values of 2–8 µg/mL against bacterial strains, attributed to the benzimidazole-thioacetamide motif .
  • Stability : The imidazole in the target compound may offer metabolic stability over benzimidazole’s fused aromatic system, which is prone to oxidative degradation.
Table 1: Benzimidazole vs. Imidazole Derivatives
Property Target Compound Benzimidazole Analogues (e.g., W1)
Core Structure Imidazole Benzimidazole
Solubility (logP) ~2.1 (predicted) ~3.5 (higher lipophilicity)
Antimicrobial MIC Range Not reported 2–8 µg/mL
Synthetic Yield ~70–80% (estimated) 65–75%

Thioacetamide Derivatives

Compounds like 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(2-methoxyphenyl)acetamide (17) () feature sulfur-based linkages instead of the target’s ether chain. Key distinctions:

  • However, thioethers are metabolically less stable due to susceptibility to oxidation .
  • Biological Activity : Thioacetamides in demonstrated α-glucosidase inhibition (IC50: 12–45 µM), suggesting that sulfur linkages may optimize enzyme interactions compared to the target’s ether chain.

Triazole-Containing Analogues

Triazole derivatives, such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) (), replace imidazole with a triazole ring. Differences include:

  • Synthetic Routes : Triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) (), whereas the target compound likely employs alkylation/acylation steps.

Substituent Effects on Acetamide

The m-tolyl group in the target compound contrasts with para-substituted analogues like 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide ().

  • Steric and Electronic Effects : The meta-methyl group may reduce steric hindrance compared to para-substitution, optimizing binding in hydrophobic pockets.

Nitroimidazole Derivatives

N-(2-Hydroxyethyl)-2-nitro-1H-imidazole-1-acetamide () shares the imidazole core but includes a nitro group and hydroxyethyl chain.

  • Toxicity : The nitro group in ’s compound showed embryotoxicity at 1 mmol/L, whereas the target’s ethoxyethyl and m-tolyl groups may reduce reactive metabolite formation .

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Imidazole Ring : Known for its role in various biological processes and interactions.
  • Ethoxyethyl Chain : Enhances solubility and bioavailability.
  • Tolyl Acetamide Group : May contribute to specific receptor interactions.

This unique arrangement suggests potential pharmacological applications, especially related to antimicrobial and anticancer activities due to the imidazole component's known properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The imidazole ring can bind to metal ions or active sites on enzymes, modulating their activity.
  • Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to bind DNA, potentially affecting gene expression and cellular proliferation.

Antimicrobial Activity

The imidazole moiety is associated with significant antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains. Preliminary studies suggest that this compound may exhibit similar activities, making it a candidate for further investigation in treating infections.

Anticancer Potential

Research indicates that derivatives of imidazole can act as effective agents against cancer cells. The following table summarizes findings related to the anticancer activity of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-NitroimidazoleContains a nitro group on imidazoleRadiation sensitizer in hypoxic tumors
SR2508A 2-nitroimidazole derivativeReduced toxicity compared to other nitroimidazoles
MetronidazoleNitroimidazole antibioticEffective against anaerobic bacteria and protozoa

This compound's unique combination of functional groups may enhance its pharmacological profile compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds in various contexts:

  • Anticancer Screening :
    • A study evaluated several imidazole derivatives for their anticancer properties using different cancer cell lines. Compounds were assessed for their IC50 values, indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives showed IC50 values lower than established chemotherapeutic agents, suggesting robust anticancer potential .
  • Mechanism-Based Approaches :
    • Research has focused on the mechanisms through which imidazole derivatives exert their effects. For example, some studies highlighted how these compounds can sensitize hypoxic tumor cells, enhancing the efficacy of radiation therapy .
  • Binding Affinity Studies :
    • Molecular docking studies indicated that this compound could have favorable binding interactions with target enzymes involved in cancer progression, which warrants further exploration into its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2-(m-tolyl)acetamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution or cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for imidazole-containing intermediates. Key parameters include:

  • Solvent system : A 3:1 ratio of tert-butanol/water ensures solubility and reaction efficiency .
  • Catalyst : 10 mol% Cu(OAc)₂ accelerates cycloaddition while minimizing side reactions .
  • Purification : Recrystallization in ethanol removes unreacted reagents and byproducts .
    • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) tracks reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Primary Techniques :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the m-tolyl group shows distinct aromatic protons at δ 7.20–7.55 ppm (doublets and triplets), while the imidazole proton appears as a singlet near δ 8.36 ppm .
  • IR Spectroscopy : Confirm functional groups via C=O (1670–1680 cm⁻¹), C-N (1295–1340 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition points .
  • pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data, such as unexpected shifts in NMR or IR spectra?

  • Case Study : Aromatic proton shifts in NMR may deviate due to solvent polarity or hydrogen bonding. For example, DMSO-d₆ can deshield protons, causing upfield/downfield shifts. Compare experimental data with computational predictions (e.g., DFT calculations) .
  • Contradiction Analysis : If IR C=O stretches appear weaker than expected, assess recrystallization purity or consider keto-enol tautomerism .

Q. How can computational modeling (e.g., molecular docking) predict biological targets for this compound?

  • Protocol :

  • Target Selection : Prioritize receptors like acetylcholinesterase (AChE) or cyclooxygenase (COX) based on structural analogs .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. For example, the m-tolyl group may interact with hydrophobic pockets in AChE’s active site .
    • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What synthetic modifications enhance bioactivity while maintaining stability?

  • Structure-Activity Relationship (SAR) Insights :

  • Imidazole Substitution : Replacing the methoxyethyl group with a p-tolyl or 3-chlorophenyl moiety improves antimicrobial activity .
  • Acetamide Linker : Introducing a sulfonyl group increases metabolic stability but may reduce solubility .
    • Experimental Design : Synthesize derivatives via alkylation or Suzuki coupling, then test in vitro against bacterial/fungal strains .

Q. How can regioselectivity challenges in cycloaddition reactions be addressed during synthesis?

  • Case Example : Competing 1,4- vs. 1,5-regioisomers in CuAAC reactions. Mitigation strategies include:

  • Ligand Effects : Add TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,4-isomers .
  • Solvent Polarity : Polar solvents like DMF stabilize transition states for desired regiochemistry .

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